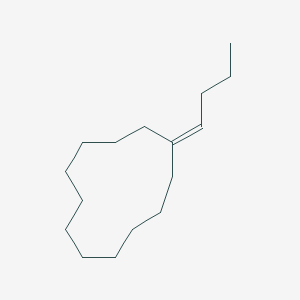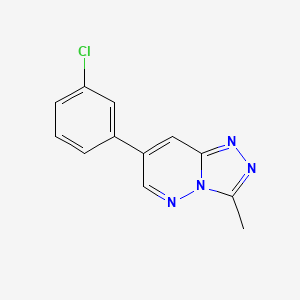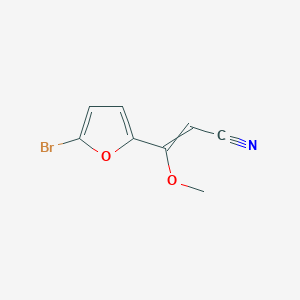
3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile is an organic compound characterized by the presence of a brominated furan ring, a methoxy group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of the Propenenitrile Moiety: The brominated furan is then reacted with methoxyacetonitrile under basic conditions to form the desired product. This step often involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the materials science field, derivatives of this compound could be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Bromofuran-2-yl)acrylic acid
- 3-(5-Bromofuran-2-yl)-3-oxopropanal
Uniqueness
Compared to similar compounds, 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile is unique due to the presence of the methoxy group and the nitrile group. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Conclusion
This compound is a compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and versatile reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
105997-98-6 |
|---|---|
Molekularformel |
C8H6BrNO2 |
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
3-(5-bromofuran-2-yl)-3-methoxyprop-2-enenitrile |
InChI |
InChI=1S/C8H6BrNO2/c1-11-6(4-5-10)7-2-3-8(9)12-7/h2-4H,1H3 |
InChI-Schlüssel |
GTHFSMPAGRJKRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CC#N)C1=CC=C(O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

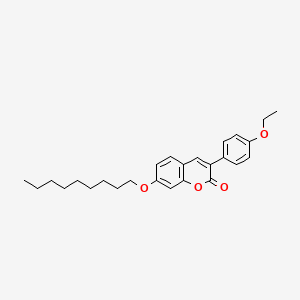
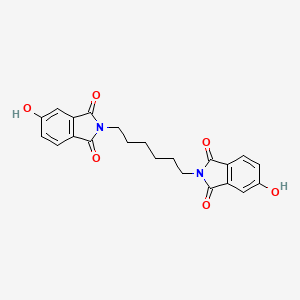
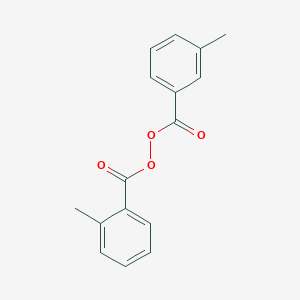

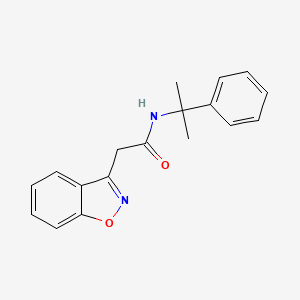


![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
